Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 890153-34-1 . It has a molecular weight of 369.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 369.26 .Scientific Research Applications
Synthesis and Characterization : The synthesis and characterization of various derivatives of tert-butyl piperazine-1-carboxylate have been extensively studied. For instance, one study describes the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, emphasizing its crystal structure and biological activities (Sanjeevarayappa et al., 2015). Another study focuses on tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Biological Activity : Various derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for their biological activities, including antibacterial and anthelmintic activities. For example, one compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015). Another study demonstrated the anticancer potential of certain benzoquinazolinone derivatives, which involved the use of substituted piperazines (Nowak et al., 2015).
Crystal Structure Analysis : The crystal structures of various tert-butyl piperazine-1-carboxylate derivatives have been elucidated, revealing insights into their molecular conformations and potential applications. For instance, research on bifunctional tetraaza macrocycles discusses the cyclization of derivatives with tert-butoxycarbonyl amino disuccinimido esters (McMurry et al., 1992).
Chemical Intermediates : Some derivatives of tert-butyl piperazine-1-carboxylate serve as important intermediates in the synthesis of other compounds with potential pharmacological applications. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate is a key intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKJSVAQYIBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590808 | |
Record name | tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |
CAS RN |
890153-34-1 | |
Record name | tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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